2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that features a thiophene ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include thiophene-2-carboxylic acid, m-tolylpiperazine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The thiophene ring and piperazine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
- 2-(furan-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
- 2-(thiophen-2-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Uniqueness
2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and the sulfonyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-17-5-2-6-18(15-17)22-9-11-23(12-10-22)28(25,26)14-4-8-21-20(24)16-19-7-3-13-27-19/h2-3,5-7,13,15H,4,8-12,14,16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARMXOCUIMJBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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